

# Technical Monograph: 2-(3-Bromophenyl)morpholine

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## Compound of Interest

Compound Name: 2-(3-Bromophenyl)morpholine

CAS No.: 1018612-02-6

Cat. No.: B1517816

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Chemical Properties, Synthesis, and Pharmacological Applications

## Part 1: Executive Summary & Structural Identity[1]

**2-(3-Bromophenyl)morpholine** (CAS: 1018612-02-6) is a heterocyclic secondary amine belonging to the 2-aryl-morpholine class.[1] Structurally, it represents the desmethyl analogue of the research chemical 3-Bromophenmetrazine (3-BPM).[1] Unlike its methylated counterpart, this scaffold lacks the steric bulk at the 3-position, potentially altering its binding kinetics at monoamine transporters (MATs).[1]

In drug discovery, this compound serves two critical roles:

- **Pharmacological Probe:** As a potent Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) scaffold used to map the steric tolerance of the dopamine transporter (DAT) orthosteric binding site.
- **Synthetic Intermediate:** The aryl bromide moiety functions as a versatile "handle" for Buchwald-Hartwig aminations or Suzuki-Miyaura couplings, allowing rapid diversification of the aryl ring in library synthesis.[1]

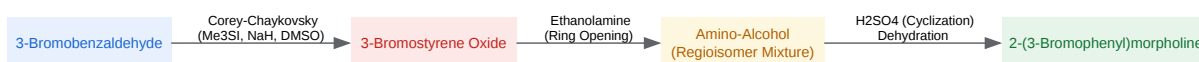
## Physicochemical Profile[1][2][3][4][5][6][7][8]

Property	Value / Descriptor	Relevance
IUPAC Name	2-(3-Bromophenyl)morpholine	Official nomenclature
Molecular Formula	C <sub>10</sub> H <sub>12</sub> BrNO	Stoichiometry
Molecular Weight	242.11 g/mol	Small molecule drug space (<500 Da)
CAS Number	1018612-02-6	Unique Identifier
LogP (Predicted)	-2.1 - 2.4	Lipophilic; crosses Blood-Brain Barrier (BBB)
pKa (Base)	-8.4 (Morpholine nitrogen)	Exists as cation at physiological pH (7.[1][2]4)
H-Bond Donors	1 (Secondary Amine)	Key for Aspartate anchoring in MATs
H-Bond Acceptors	2 (N and Ether O)	Receptor interaction points
Appearance	Clear to pale yellow oil (Free base)	Oxidation sensitive

## Part 2: Synthetic Methodology (High-Fidelity Protocol)

While various routes exist, the Epoxide Ring-Opening/Cyclization pathway offers the highest regioselectivity and atom economy for research-grade synthesis, avoiding the multiproduct mixtures common in direct alkylation of alpha-haloketones.[1]

### Reaction Scheme (DOT Visualization)



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Figure 1: Synthetic pathway via the styrene oxide intermediate, prioritizing regiocontrol.[1]

## Detailed Protocol

### Step 1: Epoxidation (Corey-Chaykovsky Reaction)[1]

- Reagents: Trimethylsulfonium iodide (1.1 eq), Sodium Hydride (1.2 eq, 60% dispersion), DMSO (anhydrous).
- Procedure: Generate the sulfur ylide in situ at 0°C under Argon. Add 3-bromobenzaldehyde dropwise.[1] Allow to warm to Room Temperature (RT) for 2 hours.
- Causality: The sulfur ylide attacks the carbonyl carbon.[1] The subsequent collapse of the betaine intermediate forms the epoxide.[1] Critical Control: Keep strictly anhydrous to prevent ylide quenching.[1]

### Step 2: Aminolysis (Ring Opening)

- Reagents: 3-Bromostyrene oxide, Ethanolamine (excess, 5 eq).
- Procedure: Dissolve epoxide in MeOH. Add ethanolamine.[1] Reflux for 4-6 hours.
- Causality: Nucleophilic attack by the amine occurs primarily at the less substituted carbon of the epoxide (steric control), yielding the desired regioisomer. Excess amine prevents polymerization.[1]

### Step 3: Cyclization (Acid-Mediated Dehydration)[1]

- Reagents: 70% Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>).
- Procedure: Treat the isolated amino-alcohol with H<sub>2</sub>SO<sub>4</sub> at 140°C for 2 hours. Neutralize carefully with NaOH/Ice.[1] Extract with DCM.[1]
- Mechanism: Protonation of the hydroxyl group creates a good leaving group (water), followed by intramolecular nucleophilic attack by the ether oxygen (or vice versa depending on specific conditions/protection) to close the morpholine ring.

## Part 3: Pharmacological Mechanisms[1][10]

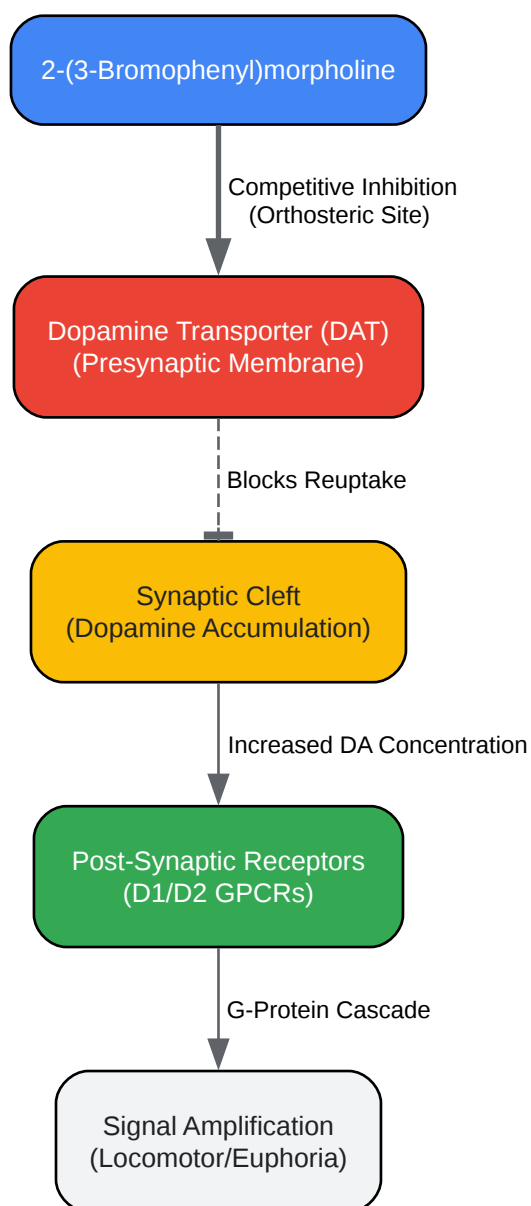
**2-(3-Bromophenyl)morpholine** acts primarily as a monoamine transporter modulator.<sup>[1]</sup> Its structural congruence with phenmetrazine dictates its binding mode, but the bromine substituent introduces unique electronic and lipophilic factors.<sup>[1]</sup>

## Mechanism of Action: Monoamine Reuptake Inhibition<sup>[1]</sup> <sup>[11]</sup>

The compound functions as an inhibitor of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

- **Binding Site:** It binds to the orthosteric S1 site of the transporter (central binding cavity).
- **Ionic Interaction:** The protonated nitrogen (at physiological pH) forms a salt bridge with a conserved Aspartate residue (Asp79 in DAT) in the transmembrane domain.
- **Halogen Bond:** The 3-bromo substituent likely occupies a hydrophobic sub-pocket.<sup>[1]</sup> The high lipophilicity of the bromine atom enhances affinity for the NET compared to the unsubstituted phenylmorpholine.<sup>[1]</sup>

## Signaling Pathway Diagram<sup>[1]</sup>



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Figure 2: Pharmacodynamic cascade showing the inhibition of DAT and subsequent synaptic dopamine accumulation.[1]

## Structure-Activity Relationship (SAR) Insights

- 3-Position Substitution: The lack of a methyl group at the 3-position (compared to 3-BPM) generally increases metabolic susceptibility to oxidative deamination but may allow for a tighter fit in the transporter pocket if steric bulk is a limiting factor in the specific isoform.[1]

- Meta-Bromine: The electron-withdrawing nature of Br lowers the electron density of the aromatic ring, potentially reducing metabolic oxidation at the ring itself while increasing lipophilicity (LogP), facilitating BBB penetration.[1]

## Part 4: Safety & Handling (MSDS Summary)

This compound is a potent bioactive amine and must be handled with strict "Potent Compound" protocols.[1]

- Hazard Statements:
  - H302: Harmful if swallowed.[1]
  - H315/H319: Causes skin and serious eye irritation.[1]
  - H335: May cause respiratory irritation.[1]
- Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The free base readily absorbs CO<sub>2</sub> from air (carbamate formation) and oxidizes.
- Disposal: High-temperature incineration with scrubber for nitrogen oxides and bromine gases.[1]

## References

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